Sordidone

Description

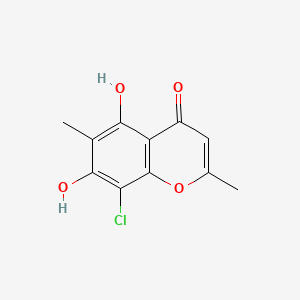

Structure

2D Structure

3D Structure

Properties

CAS No. |

18780-80-8 |

|---|---|

Molecular Formula |

C11H9ClO4 |

Molecular Weight |

240.639 |

IUPAC Name |

8-chloro-5,7-dihydroxy-2,6-dimethylchromen-4-one |

InChI |

InChI=1S/C11H9ClO4/c1-4-3-6(13)7-9(14)5(2)10(15)8(12)11(7)16-4/h3,14-15H,1-2H3 |

InChI Key |

OFIWISPGMYFUGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C(=C2O)C)O)Cl |

Origin of Product |

United States |

Occurrence and Chemotaxonomic Analysis of Sordidone

Distribution within Lecanora Genus

Sordidone is primarily associated with species within the genus Lecanora, although the circumscription of this genus has undergone revisions. lu.seunits.it

Prevalence in Lecanora rupicola Group and Related Taxa

This compound is a characteristic compound of the Lecanora rupicola group. lu.sepsu.edu This group, now largely recognized as the genus Glaucomaria, is defined by features including strongly pruinose apothecia containing this compound. units.itunits.itwikipedia.org Species formerly placed in the Lecanora rupicola group, such as Lecanora rupicola (now Glaucomaria rupicola) and Lecanora carpinea (now Glaucomaria carpinea), are known to contain this compound. lu.sepsu.eduwikipedia.org The presence of this compound in the apothecial discs is a distinguishing feature of Glaucomaria rupicola, while in Lecanora swartzii, this compound is found in the thallus, resulting in a characteristic C+ yellow-orange reaction. nzpcn.org.nz

Species in the Lecanora rupicola group and related taxa known to contain this compound include:

| Species | Genus (Current) | This compound Location |

| Lecanora rupicola | Glaucomaria | Apothecial discs |

| Lecanora carpinea | Glaucomaria | Not specified |

| Lecanora bicincta | Glaucomaria | Not specified |

| Lecanora leptyrodes | Glaucomaria | Not specified |

| Lecanora lojkaeana | Glaucomaria | Not specified |

| Lecanora rouxii | Glaucomaria | Apothecial discs |

| Lecanora swartzii | Glaucomaria | Thallus |

| Lecanora subcarpinea | Glaucomaria | Apothecial discs |

Data compiled from lu.seunits.itpsu.eduwikipedia.orgnzpcn.org.nzunits.it.

Presence in Other Lecanora Species and Lepraria

Beyond the Lecanora rupicola group, this compound has been reported in certain other Lecanora species, particularly bark-inhabiting ones with pruinose discs. lu.se Lecanora subcarpinea is noted to have this compound in its apothecial discs. mnhn.fr

This compound has also been found in at least one species assigned to the genus Lepraria, specifically Lepraria flavescens. lu.seunits.itlias.net Lepraria flavescens is considered closely related to Glaucomaria swartzii and has been suggested to be transferred to Glaucomaria as Glaucomaria flavescens. units.it

This compound as a Chemotaxonomic Marker

Lichen secondary metabolites, including this compound, play a crucial role in chemotaxonomy, aiding in the identification and classification of lichen species. wikipedia.orgnybg.org

Correlation with Specific Lichen Groups

This compound is a key chemical marker for the Lecanora rupicola group, helping to define this specific assemblage of species. psu.edu The presence of chromones, such as this compound, characterizes a monophyletic group of Lecanora species. lu.se The C+ yellow or orange reaction of the apothecial disc pruina, indicative of this compound, is a characteristic feature used in the identification of species within Glaucomaria. units.itunits.itdergipark.org.tr

Implications for Phylogenetic Studies

The distribution of this compound has implications for understanding phylogenetic relationships within Lecanora and related families. Molecular studies have supported the monophyly of this compound-containing Lecanora species, regardless of their substrate. psu.eduresearchgate.net This group, corresponding to the genus Glaucomaria, appears to occupy a basal clade within the Lecanoraceae. units.itunits.it The presence or absence of this compound, along with other chemical and morphological characters, is used in phylogenetic analyses to delineate species boundaries and infer evolutionary history. lu.seresearchgate.netfieldmuseum.org

Ecological Roles and Proposed Biological Functions in Lichen Symbiosis

Lichen secondary metabolites are thought to have various ecological roles and biological functions within the symbiotic association. nybg.organu.edu.aunih.govbritishlichensociety.org.uk While the specific functions of this compound are still being investigated, proposed roles for lichen compounds in general include defense against herbivores and pathogens, UV protection, and facilitating the breakdown of rock substrates. wikipedia.orgnybg.org

The co-occurrence of this compound with other compounds like thiophanic acid in species such as Glaucomaria rupicola suggests potential synergistic roles, possibly in deterring herbivores or pathogens. Lichen compounds can also contribute to the ability of lichens to colonize harsh environments by providing protection against environmental stresses like UV radiation. wikipedia.orgbritishlichensociety.org.uk The production of secondary metabolites in lichens is a complex process that occurs within the symbiotic state, and the specific environment can influence the types and amounts of compounds produced. nih.govmdpi.com

Potential Synergistic Interactions with Co-occurring Metabolites (e.g., Thiophanic Acid)

This compound is known to co-occur with other secondary metabolites in Lecanora rupicola, notably thiophanic acid. wikipedia.orgmdpi.commdpi.com Thiophanic acid is a chlorinated xanthone (B1684191), structurally distinct from this compound but also produced via the polyketide pathway in lichens. nih.govwikipedia.org The co-occurrence of these compounds suggests potential synergistic roles within the lichen symbiosis.

While direct experimental data specifically detailing synergistic interactions between this compound and thiophanic acid is limited in the provided search results, the general principle of synergy among lichen metabolites is recognized. dokumen.pubscribd.com Lichens produce a diverse array of secondary compounds, and it is hypothesized that these compounds function together to provide a broader spectrum of protection or biological activity than they would individually. dokumen.pubscribd.com For instance, the co-occurrence of this compound and thiophanic acid in L. rupicola has led to the suggestion of synergistic roles in deterring herbivores or pathogens.

Research into the bioactivity of lichen compounds often investigates the effects of isolated metabolites, but the ecological context suggests that their effects in nature may be a result of complex interactions. dokumen.pubscribd.com The presence of multiple chlorinated compounds like this compound and thiophanic acid in the same lichen species points towards a potential adaptive advantage conferred by their combined properties.

Hypothesized Adaptations for Environmental Protection

Lichen secondary metabolites, including this compound, are widely believed to play crucial roles in the adaptation and survival of lichens in various environments. researchgate.netdoi.orgresearchgate.netdokumen.pubscribd.comtandfonline.com These compounds are thought to provide protection against a range of environmental stressors. researchgate.netdoi.orgdokumen.pubscribd.com

Hypothesized adaptations for environmental protection conferred by this compound and other lichen substances include:

Protection against biotic factors: This involves defense against herbivores, pathogens, and competitors. doi.orgdokumen.pubscribd.com The presence of secondary metabolites can make the lichen thallus unpalatable or toxic to potential consumers and can inhibit the growth of competing organisms. dokumen.pubscribd.com The suggested synergistic role of this compound and thiophanic acid in deterring herbivores or pathogens in L. rupicola aligns with this hypothesis.

Metal homeostasis and pollution tolerance: Some lichen compounds are known to be involved in binding metal ions, which can be important for lichens growing on metal-rich substrates or in polluted environments. researchgate.netmdpi.com While not specifically linked to this compound in the provided text, this represents a broader adaptive role of lichen secondary metabolites. Lecanora rupicola, a source of this compound, is noted to grow on serpentine (B99607) rock, which can contain elevated levels of metals, and produces metabolites that may be involved in biogeochemical processes on these surfaces. mdpi.com

The production of these secondary metabolites, including this compound, is considered an adaptive strategy that allows lichens to colonize and thrive in challenging habitats where other organisms cannot. researchgate.netdoi.orgdokumen.pubscribd.commdpi.com The specific combination of metabolites produced by a lichen species is often correlated with its morphology, geography, and the environmental conditions of its habitat. researchgate.netdokumen.pub

Data regarding the specific environmental pressures that directly trigger or influence this compound production are not explicitly detailed in the search results, but the general understanding is that the biosynthesis of lichen secondary metabolites is influenced by environmental factors. researchgate.netdokumen.pubscribd.com

Biosynthetic Pathways and Genetic Foundations of Sordidone

Elucidation of Primary Biosynthetic Route

Role of the Acetyl-Malonate Pathway The acetyl-malonate pathway, also known as the polyketide pathway, is a key route for the biosynthesis of many lichen compounds, including chromones like sordidone.frontiersin.orgmdpi.comwikipedia.orgijrpr.comThis pathway utilizes acetyl-CoA and malonyl-CoA as primary precursors.wikipedia.orgijrpr.comThe process involves the stepwise condensation of two-carbon units, mainly derived from malonyl-CoA, to form a growing polyketide chain.wikipedia.orgresearchgate.netsips.org.inIn the biosynthesis of aromatic polyketides, such as chromones, this process generates a reactive poly-β-keto chain.sips.org.in

The initial step in the acetyl-malonate pathway involves the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction that increases the acidity of the α-hydrogen atoms, making it a better nucleophile for subsequent condensation reactions. researchgate.netsips.org.in These condensation steps are catalyzed by polyketide synthases. frontiersin.orgnih.govresearchgate.net

Involvement of Polyketide Synthase (PKS) Enzymes Polyketide synthases (PKSs) are the key enzymes responsible for catalyzing the carbon-chain assembly in the biosynthesis of polyketides via sequential decarboxylative Claisen condensation of acyl-coenzyme A precursors.frontiersin.orgPKS enzymes are diverse and found in bacteria, fungi, and plants.frontiersin.orgnih.govDespite structural differences, most PKSs utilize ketoacyl synthase domains to catalyze the C–C bond formation during the assembly of the carbon chain.frontiersin.orgThis process is analogous to that carried out by fatty acid synthases.frontiersin.orgnih.gov

In the context of lichen compounds like this compound, which are produced by the fungal partner (mycobiont), PKS enzymes play a crucial role in synthesizing the polyketide backbone. mdpi.comresearchgate.net Studies on lichen-forming fungi have revealed the presence of multiple PKS genes, suggesting their involvement in the production of various polyketide classes. frontiersin.orgcambridge.org

Precursor Relationships with Related Chromones (e.g., Eugenitin (B1230256), Eugenitol) Research indicates that this compound shares biosynthetic precursors with other related chromones found in lichens, such as eugenitin and eugenitol.benchchem.commdpi.comEugenitol and this compound are both chromone (B188151) derivatives found in Lecanora rupicola and are synthesized via polyketide pathways.mdpi.comcambridge.orgThis shared biosynthetic origin suggests that these compounds are derived from common polyketide intermediates formed through the acetyl-malonate pathway, with subsequent modifications leading to the distinct structures of this compound, eugenitin, and eugenitol.mdpi.com

Table 1: Shared Biosynthetic Origin of Related Chromones in Lecanora rupicola

| Compound | Structural Class | Biosynthetic Pathway | Precursors Shared With |

| This compound | Chromone | Acetyl-Malonate | Eugenitin, Eugenitol |

| Eugenitin | Chromone | Acetyl-Malonate | This compound, Eugenitol |

| Eugenitol | Chromone | Acetyl-Malonate | This compound, Eugenitin |

Chlorination Mechanisms in this compound Biosynthesis this compound is characterized by the presence of a chlorine atom on its chromone core.benchchem.comThe introduction of halogen atoms into natural products is a significant process in biosynthesis, leading to a wide variety of halogenated compounds with diverse bioactivities.nih.govfrontiersin.org

Enzymatic Chlorination Processes The chlorination of organic molecules in biological systems is typically catalyzed by halogenase enzymes.frontiersin.orgesrf.frnih.govThese enzymes are responsible for the regioselective introduction of chlorine atoms.esrf.frnih.govWhile haloperoxidases were initially thought to be solely responsible for biological halogenation, recent discoveries have identified new classes of halogenases, particularly flavin-dependent halogenases, that exhibit high regioselectivity.frontiersin.orgesrf.frnih.gov

Flavin-dependent halogenases require FADH₂ and molecular oxygen for their activity and can utilize chloride ions as the halogen source. esrf.frnih.gov The mechanism often involves the enzyme-catalyzed generation of hypochlorous acid (HOCl) or a related reactive chlorine species, which then participates in electrophilic aromatic substitution on the substrate. esrf.frnih.gov Some studies suggest the involvement of a long-lived chlorinating intermediate, such as a lysine (B10760008) chloramine, in the mechanism of flavin-dependent halogenases, which helps in directing the regioselective chlorination. nih.gov

While the specific enzymes involved in the chlorination of the this compound precursor in Lecanora rupicola have not been explicitly detailed in the provided information, the presence of a chlorine atom strongly implies the action of such enzymatic halogenation machinery within the lichen's fungal partner.

Regioselectivity Considerations Regioselectivity is a critical aspect of enzymatic halogenation, ensuring that the halogen atom is introduced at a specific position on the substrate molecule.esrf.frnih.govrsc.orgIn the case of this compound, the chlorine atom is located at a particular position on the 5,7-dihydroxy-2,6-dimethylchromone backbone.benchchem.comThe regioselectivity of chlorination in chromone synthesis can be influenced by the presence of activating substituents, such as hydroxyl groups, which direct electrophilic attack to specific positions on the aromatic ring.benchchem.comcore.ac.uk

In the chemical synthesis of this compound, the chlorination of 5,7-dihydroxy-2,6-dimethylchromone using sulfuryl chloride achieves regioselectivity due to the electron-donating hydroxyl groups at positions 5 and 7, which direct chlorine addition to the activated para and ortho positions. While this describes a chemical process, it highlights the inherent electronic factors of the chromone structure that can influence the site of chlorination. Enzymatic halogenases achieve their exquisite regioselectivity through precise substrate binding and active site architecture, which orient the substrate relative to the reactive halogenating species, shielding other potential reaction sites. esrf.frnih.gov

Table 2: Key Aspects of this compound Chlorination

| Aspect | Description |

| Halogen Source | Chloride ions (presumably, as is common in biological chlorination) |

| Catalysts | Enzymatic halogenases (likely flavin-dependent) |

| Reactive Species | HOCl or enzyme-bound reactive chlorine species (e.g., lysine chloramine) nih.gov |

| Mechanism | Electrophilic aromatic substitution |

| Regioselectivity | Directed to specific position(s) on the chromone core |

| Influencing Factors | Enzyme active site architecture, substrate binding, activating substituents |

Genetic and Molecular Basis of Biosynthesis

The biosynthesis of this compound and related sordarins is governed by specific genetic machinery, typically organized into biosynthetic gene clusters (BGCs). Understanding these genetic foundations is crucial for elucidating the enzymatic steps involved and for potential manipulation of this compound production.

Identification and Characterization of Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) responsible for sordarin (B1681957) biosynthesis, which includes this compound as a potential intermediate or related compound, have been identified and characterized in certain fungi. For instance, a previously unknown BGC, designated tdn, was discovered in the fungus Talaromyces adpressus through genome mining nih.gov. This tdn cluster shows high homology with the sdn gene cluster found in Sordaria araneosa, which is known to be involved in sordarin synthesis nih.gov.

Detailed bioinformatic analysis and protein BLAST have revealed the genetic composition of these clusters nih.gov. The sdn cluster in Sordaria araneosa contains genes like sdnA and sdnC, which are responsible for the formation of cycloaraneosene (B25683), a precursor in the sordarin pathway nih.gov. Other genes within the cluster, such as sdnB, sdnE, sdnF, and sdnH, encode cytochrome P450 monooxygenases that catalyze oxygenation reactions at multiple steps nih.gov. Additionally, a FAD-dependent oxygenase, SdnN, is involved in a Baeyer-Villiger-like reaction nih.gov. The tdn cluster in T. adpressus contains homologous genes, including tdnA, tdnC, and tdnH, with notable protein sequence identities to their sdn counterparts (Table 1) nih.gov.

| Gene | Putative Function | Homolog in tdn | Protein Identity (%) |

| SdnA | Terpene cyclase | TdnA | Not specified in text |

| SdnC | Geranylgeranyl pyrophosphate synthase | TdnC | Not specified in text |

| SdnB | Cytochrome P450 monooxygenase | Not specified | Not specified in text |

| SdnE | Cytochrome P450 monooxygenase | Not specified | Not specified in text |

| SdnF | Cytochrome P450 monooxygenase | Not specified | Not specified in text |

| SdnH | Cytochrome P450 monooxygenase | TdnH | 70.83 |

| SdnN | FAD-dependent oxygenase | TdnN | 61.12 |

| SdnI | GDP-D-mannose-4,6-dehydratase | TdnI | 68.03 |

| SdnJ | GDP-6-deoxy-D-altrose | TdnJ | 73.41 |

| SdnL | PKS methyltransferase | TdnL | 56.82 |

| SdnM | Transcriptional regulator | TdnM | 61.94 |

| SdnO | Polyketide synthase | TdnO | 61.27 |

| SdnP | Hypothetical protein | TdnP | 68.56 |

| SdnX | Fe(II)/αKG-dependent dioxygenase | TdnX | 83.56 |

The identification and characterization of these BGCs provide a genetic blueprint for the enzymes involved in this compound and sordarin biosynthesis, offering insights into the enzymatic cascade that converts primary metabolites into these complex diterpenoids nih.gov.

Genome Mining Approaches for Novel this compound-Related Compounds

Genome mining has proven to be a powerful strategy for discovering previously unknown BGCs and potentially identifying genes involved in the biosynthesis of novel this compound-related compounds nih.govresearchgate.netnih.govelifesciences.orgescholarship.org. By analyzing fungal genomes, researchers can identify gene clusters that show homology to known BGCs for secondary metabolites, such as the sdn cluster nih.govescholarship.org.

Leveraging genome mining in T. adpressus led to the discovery of the tdn cluster, which is related to sordarin biosynthesis nih.gov. This approach involves searching genomic data for genes encoding enzymes typically found in biosynthetic pathways, such as polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), terpene cyclases, and modifying enzymes like cytochrome P450s and oxygenases nih.govelifesciences.orgescholarship.orgmdpi.comnih.govplos.org.

Comparative genomic analysis, using tools like BiG-SCAPE, can further aid in identifying homologous gene clusters across different species, revealing the conservation and variation of these biosynthetic pathways plos.org. This comparative approach can highlight unique genes or gene combinations that might be responsible for the production of novel this compound analogs plos.org.

Genome mining efforts have successfully predicted numerous BGCs in various organisms, including fungi and bacteria, suggesting a vast untapped potential for discovering new natural products researchgate.netnih.govelifesciences.orgescholarship.org. While many predicted clusters remain uncharacterized, the integration of genome mining with metabolomic analysis techniques, such as LC-HRMS/MS molecular networking, can help link these genetic blueprints to the actual compounds produced by an organism, potentially revealing new this compound-related structures frontiersin.org.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Heterologous expression systems are invaluable tools for functionally validating the genes within identified BGCs and for reconstructing biosynthetic pathways outside of their native hosts mdpi.complos.orgnih.govescholarship.orgrsc.org. This approach involves cloning the genes of interest from a BGC into a suitable expression host, which can then be cultured to produce the target compound or pathway intermediates mdpi.complos.orgnih.gov.

For fungal BGCs, common heterologous expression hosts include Aspergillus nidulans and Aspergillus oryzae, which have well-established genetic manipulation systems mdpi.comnih.govrsc.org. By expressing key genes from the tdn cluster in A. oryzae, researchers were able to identify intermediates and precursors in the sordarin biosynthetic pathway, such as cycloaraneosene and cycloaraneosene-9-ol-8-one nih.gov. This experimental validation confirms the involvement of the cloned genes in the biosynthesis of these compounds nih.gov.

Heterologous expression allows for the characterization of individual enzymes within a pathway and can help in understanding the sequence of enzymatic reactions mdpi.comnih.govnih.gov. It also provides a means to produce compounds that may be difficult to obtain from the native organism, especially if the BGC is "silent" under standard laboratory conditions researchgate.netnih.gov. Furthermore, heterologous expression systems can be used for combinatorial biosynthesis, where genes from different pathways are combined to create hybrid enzymes or pathways, potentially leading to the production of novel compounds nih.govnih.govescholarship.orgwikipedia.org.

While challenges exist in efficiently expressing complex BGCs in heterologous hosts, ongoing advancements in genetic engineering and synthetic biology are expanding the capabilities of these systems, making them increasingly powerful for studying and manipulating the biosynthesis of natural products like this compound and its relatives plos.orgnih.govwikipedia.org.

Synthetic Methodologies for Sordidone and Analogues

Foundational Synthetic Approaches to Sordidone

The primary route to synthesizing this compound relies on the late-stage chlorination of a pre-formed chromone (B188151) precursor. This approach leverages the principles of electrophilic aromatic substitution on a highly activated aromatic ring.

The most established synthesis of this compound is achieved through the direct chlorination of 5,7-dihydroxy-2,6-dimethylchromone. researchgate.net This method was used to confirm the structure of the natural product, which was first isolated from the lichen Lecanora rupicola (syn. Lecanora sordida). researchgate.netrsc.org The reaction employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, yielding this compound in a reported 60% yield. core.ac.uk

The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at ambient temperature. The regioselectivity of the chlorination is dictated by the powerful activating and directing effects of the hydroxyl groups on the chromone ring.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale / Notes | Source(s) |

| Precursor | 5,7-Dihydroxy-2,6-dimethylchromone | The direct precursor to this compound. | researchgate.net |

| Reagent | Sulfuryl chloride (SO₂Cl₂) | Acts as the electrophilic chlorine source. | researchgate.net |

| Solvent | Anhydrous Dichloromethane (DCM) | Prevents hydrolysis of sulfuryl chloride. | |

| Temperature | 20–25°C (Ambient) | Mild conditions are sufficient due to the activated substrate. | |

| Molar Ratio | 2:1 (SO₂Cl₂ to chromone) | Suggested to ensure complete dichlorination. | |

| Yield | 60% | Reported yield for the synthesis. | core.ac.uk |

Electrophilic Aromatic Substitution Strategies

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org In this two-step mechanism, the aromatic ring of the chromone acts as a nucleophile, attacking the electrophile. masterorganicchemistry.com

Generation of the Electrophile: Sulfuryl chloride serves as the source for the electrophilic chlorine species.

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich benzene (B151609) ring of the 5,7-dihydroxy-2,6-dimethylchromone attacks the electrophile. This step disrupts the aromaticity of the ring and forms a stabilized carbocation intermediate, also known as an arenium ion or Wheland intermediate. wikipedia.org The positive charge of this intermediate is delocalized through resonance.

Rearomatization: A weak base, such as the solvent or the chloride anion, removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and resulting in the final chlorinated product. masterorganicchemistry.com

The entire process is driven by the high electron density of the chromone's A-ring, which is enhanced by the electron-donating hydroxyl and methyl groups. wikipedia.orgtotal-synthesis.com

Regioselective Halogenation in Chromone Synthesis

Achieving regioselectivity—the control of where a substituent is placed on a molecule—is a critical challenge in the synthesis of substituted chromones like this compound. The outcome of halogenation is heavily dependent on the electronic properties of the substrate and the choice of halogenating agent.

Substituents already present on the aromatic ring exert a powerful directing influence on incoming electrophiles. total-synthesis.com In the context of chromone synthesis, electron-donating groups are considered "activating" because they increase the nucleophilicity of the ring, making it more reactive towards electrophiles. wikipedia.org

Hydroxyl (-OH) and alkoxyl (-OR) groups, such as those found in the this compound precursor at positions 5 and 7, are strong activating groups. core.ac.uk They donate electron density into the ring via resonance, stabilizing the cationic intermediate formed during substitution. wikipedia.org These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In the synthesis of this compound from 5,7-dihydroxy-2,6-dimethylchromone, the hydroxyl groups at C5 and C7 direct the incoming chlorine electrophile to the C8 position. rsc.org

A variety of reagents have been developed for the halogenation of chromones, each offering different levels of reactivity and selectivity. core.ac.uk The choice of agent is crucial for controlling the position and number of halogen atoms introduced.

Sulfuryl Chloride (SO₂Cl₂): As used in this compound synthesis, this reagent is effective for chlorinating highly activated aromatic rings. core.ac.uk

N-Halosuccinimides (NCS, NBS, NIS): N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are common and milder sources of electrophilic halogens. They have been used for the regioselective 3-bromination and 3-iodination of other chromone derivatives. core.ac.uk For example, 3-chlorination of flavones can be achieved with NCS. core.ac.uk

Iodine(III)-mediated Systems: A modern protocol utilizes iodine(III) reagents in combination with alkyl halide solvents (e.g., CHCl₃, CH₂Br₂, CH₂I₂) as the halogen source. This method allows for the chlorination, bromination, and iodination of various chromone derivatives at the 3-position with excellent regioselectivity under mild conditions. rsc.org

Selectfluor: For the introduction of fluorine, the electrophilic fluorinating agent Selectfluor has been used to provide 3-fluorochromones from enamino ketone precursors in good yields. organic-chemistry.org

Oxone/NaX System: A facile approach for the regioselective halogenation of 2H-chromenones involves the use of Oxone in combination with sodium halides (NaX, where X = Cl, Br, I). researchgate.net

Table 2: Selected Halogenating Agents for Chromone Derivatives

| Halogenating Agent/System | Target Halogen | Typical Position of Attack | Source(s) |

| Sulfuryl chloride (SO₂Cl₂) | Chlorine | Aromatic Ring (e.g., C6, C8) on activated systems | core.ac.uk |

| N-Bromosuccinimide (NBS) | Bromine | C3-position or Aromatic Ring | core.ac.uk |

| N-Iodosuccinimide (NIS) | Iodine | C3-position or Aromatic Ring | core.ac.uk |

| N-Chlorosuccinimide (NCS) | Chlorine | C3-position (e.g., in flavones) | core.ac.uk |

| Iodine(III) / Alkyl Halide | Cl, Br, I | C3-position | rsc.org |

| Selectfluor | Fluorine | C3-position | organic-chemistry.org |

| Oxone / NaX (X=Cl, Br, I) | Cl, Br, I | Aromatic Ring (e.g., C6) | researchgate.net |

Influence of Activating Substituents

Derivatization and Structural Modification Strategies

Derivatization involves the chemical modification of a core structure to produce analogues. These strategies are employed to confirm structural assignments or to explore structure-activity relationships. For this compound, a simple derivatization is the formation of its dimethyl ether by reacting it with an alkylating agent, a reaction that was used in its original structure elucidation. rsc.org

In a broader context, the structural modification of natural products can involve several strategies:

Functional Group Interconversion: The hydroxyl groups of this compound or related chromones can be converted into esters or ethers to modify properties like solubility.

C-H Functionalization: Modern synthetic methods allow for the direct activation of carbon-hydrogen bonds to introduce new substituents. For other heterocyclic natural products, palladium and copper catalytic systems have been used to activate C-H bonds and create arylated analogues. acs.org

Analytical Derivatization: In metabolic or environmental studies, compounds are often derivatized to make them more volatile or detectable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). Common derivatizing agents include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert polar hydroxyl groups into less polar trimethylsilyl (B98337) ethers. nih.govasm.org Another strategy involves using phenylboronate, which selectively derivatizes diol functionalities. oup.com While primarily analytical, these reactions demonstrate the chemical reactivity of the functional groups available for modification.

Synthesis of this compound Analogues

The primary route for synthesizing this compound involves the chlorination of 5,7-dihydroxy-2,6-dimethylchromone. researchgate.net This foundational method utilizes sulphuryl chloride (SO2Cl2) to introduce chlorine atoms onto the chromone backbone through electrophilic aromatic substitution. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The hydroxyl groups at positions 5 and 7 of the chromone ring direct the chlorination to specific positions.

Research has also explored the creation of this compound analogues by modifying the core structure. For instance, the synthesis of isothis compound dimethyl ether involves the chlorination of 2-hydroxy-3-methyl-4,6-dimethoxyacetophenone, which results in a monochloro-derivative. rsc.org The development of synthetic routes for various analogues allows for the investigation of structure-activity relationships, particularly in the context of their biological activities. For example, sordaricin (B1205495) analogues with different linkages have been synthesized to evaluate their antifungal properties. nih.gov

The table below outlines some of the key compounds involved in the synthesis of this compound and its analogues.

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C11H9ClO4 | Target molecule |

| 5,7-dihydroxy-2,6-dimethylchromone | C11H10O4 | Precursor in primary synthesis |

| Sulphuryl chloride | SO2Cl2 | Chlorinating agent |

| Dichloroeverninic acid | C9H8Cl2O4 | Precursor in secondary route |

| Phloroglucinol | C6H6O3 | Reactant in condensation |

| Isothis compound dimethyl ether | C13H13ClO4 | Analogue derivative |

| 2-hydroxy-3-methyl-4,6-dimethoxyacetophenone | C11H14O4 | Precursor for isothis compound analogue |

| Sordaricin | Not specified | Parent compound for antifungal analogues |

Approaches to Modified Chromone Frameworks

The modification of the chromone framework is a significant area of synthetic organic chemistry, aiming to produce novel compounds with diverse biological activities. General methods for synthesizing chromones often start from 2-hydroxyphenyl ketones or salicylic (B10762653) acid derivatives. tutorsglobe.com

Several strategies have been developed to introduce halogens into the chromone ring system. Direct halogenation of the chromone nucleus is a common approach. core.ac.uk For example, 3-bromoflavones can be synthesized from flavones using reagents like N-bromosuccinimide (NBS) or a combination of R4NBr and PhI(OAc)2. core.ac.uk Similarly, 3-chloroflavones can be obtained using N-chlorosuccinimide (NCS). core.ac.uk The synthesis of 3-iodoflavones can be achieved by treating flavones with bis(trifluoroacetoxyiodo)benzene (BTI) and iodine. core.ac.uk

The introduction of functional groups other than halogens has also been extensively studied. For instance, 2-styrylchromones are synthesized via the base-catalyzed condensation of 2-methylchromones with benzaldehyde (B42025) derivatives. nih.gov The synthesis of 3-styrylchromones involves the Knoevenagel condensation of 3-formylchromones with phenylacetic acid derivatives. nih.gov Furthermore, amino groups can be introduced, as seen in the synthesis of 2-(N-cyclicamino)chromones from 2-triazolylchromone derivatives. nih.gov

More complex modifications include the construction of fused ring systems. Pyrano[4,3-b]chromones can be synthesized through the cycloaddition reaction of 3-formylchromones with enol ethers. nih.gov Furo[2,3-b]chromones are accessible via the ring expansion-cycloaddition reaction of methanochromanones. nih.gov

These synthetic methodologies provide a versatile toolbox for chemists to create a wide array of chromone derivatives, enabling the exploration of their structure-property relationships for various applications.

The table below lists some of the classes of modified chromone frameworks and the general synthetic approaches.

| Modified Chromone Framework | General Synthetic Approach | Key Reagents/Intermediates |

| Halochromones | Direct halogenation of chromone nucleus | NCS, NBS, BTI/Iodine |

| 2-Styrylchromones | Base-catalyzed condensation | 2-Methylchromones, Benzaldehyde derivatives |

| 3-Styrylchromones | Knoevenagel condensation | 3-Formylchromones, Phenylacetic acid derivatives |

| 2-(N-cyclicamino)chromones | Nucleophilic substitution | 2-Triazolylchromone derivatives, Cyclic secondary amines |

| Pyrano[4,3-b]chromones | Cycloaddition reaction | 3-Formylchromones, Enol ethers |

| Furo[2,3-b]chromones | Ring expansion-cycloaddition | Methanochromanones, Aldehydes/Ketones |

Research into the Biological Activities and Molecular Mechanisms of Sordidone

Investigation of Antimicrobial Activities

There is currently no publicly available research dedicated to the specific antibacterial or antifungal properties of Sordidone. While some studies have examined the antimicrobial potential of extracts from lichens known to contain this compound, the observed effects cannot be attributed to this compound alone, as these extracts contain a complex mixture of other secondary metabolites. researchgate.net The presence of a chlorinated aromatic system in this compound suggests a potential for antimicrobial action, a characteristic observed in other chlorinated natural products, but this remains a theoretical postulation without direct experimental evidence.

Antibacterial Research

No specific data from studies investigating the antibacterial activity of this compound against any bacterial strains have been reported.

Antifungal Research

Similarly, there is no available research that has specifically tested the antifungal activity of this compound against any fungal species.

Antioxidant Properties and Related Cellular Mechanisms

The potential of this compound as an antioxidant has not been a subject of direct scientific inquiry. Although lichens are known to produce compounds with significant antioxidant capabilities, researchgate.netnih.gov research has not yet extended to the systematic evaluation of this compound for such properties.

Radical Scavenging Studies

There are no published studies that have assessed the free radical scavenging capacity of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method or other similar tests.

Cellular Oxidative Stress Modulation

In the absence of fundamental antioxidant studies, there is consequently no research on how this compound might modulate oxidative stress at a cellular level.

Anti-inflammatory Research Pathways

The anti-inflammatory potential of this compound remains an unexplored area of research. While many lichen-derived compounds have demonstrated anti-inflammatory effects, researchgate.netnih.govalbertamushrooms.ca there is no evidence to suggest that this compound has been specifically investigated for its ability to modulate inflammatory pathways.

Inhibition of Inflammatory Mediators

The inflammatory response involves a complex cascade of mediators, including cytokines, chemokines, and prostaglandins. veterinaryworld.org Research into natural products often investigates their ability to inhibit these pro-inflammatory molecules. mdpi.comlatrobe.edu.au While the broader class of lichen metabolites is known to possess anti-inflammatory properties, specific studies detailing the direct inhibitory effects of this compound on inflammatory mediators such as TNF-α, interleukins (e.g., IL-1β, IL-6), or cyclooxygenase (COX) enzymes are not extensively detailed in the available scientific literature. The general mechanism for many anti-inflammatory compounds involves the suppression of pathways that lead to the production of these mediators. nih.govmedicaljournals.se

Cellular Signaling Interventions

Cellular signaling pathways are the networks that dictate cellular activities and responses. sigmaaldrich.comyoutube.com The interruption of these pathways is a key mechanism for many pharmacologically active compounds. Important signaling pathways often implicated in disease and targeted by natural products include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A primary pathway regulating inflammatory responses, cell survival, and proliferation.

MAPK (Mitogen-Activated Protein Kinase): A pathway involved in responding to external stimuli and regulating processes like cell proliferation, differentiation, and apoptosis. sinobiological.com

Akt (Protein Kinase B): A central pathway for cell survival, growth, and metabolism. nih.gov

While the synthesis of this compound has been achieved, detailed investigations into its specific interactions with these and other cellular signaling pathways are still an emerging area of research. dntb.gov.ua

Antiproliferative and Antitumor Research (excluding clinical data)

Lichen secondary metabolites are recognized for their potential antiproliferative and antitumor activities. researchgate.netresearchgate.net Research in this area typically begins with in vitro studies to establish cytotoxicity against cancer cell lines before proceeding to mechanistic investigations.

Interactive Data Table: Illustrative Cytotoxicity of a Compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Data N/A | N/A |

| K562 | Leukemia | Data N/A | N/A |

| HCT-116 | Colon Cancer | Data N/A | N/A |

| A549 | Lung Cancer | Data N/A | N/A |

The cell cycle is a tightly controlled process involving several phases (G1, S, G2, M) and checkpoints that prevent uncontrolled cell division, a hallmark of cancer. khanacademy.orgnih.gov Key regulators include cyclin-dependent kinases (CDKs) and their associated cyclins. creativebiolabs.netdovepress.com Antiproliferative agents often function by inducing cell cycle arrest at these checkpoints. Research into this compound's specific effects on cell cycle progression, including its influence on key regulatory proteins like CDK1, Cyclin D1, or the retinoblastoma protein (Rb), is not yet well-documented. nih.gov

In Vitro Cytotoxicity Studies on Cell Lines

Exploration of Other Reported Biological Activities

Beyond anti-inflammatory and anticancer research, natural products are often explored for a variety of other biological effects.

Hepatoprotective Activity: This refers to the ability of a compound to prevent damage to the liver. mdpi.comnih.gov Studies on other natural extracts have shown the ability to lower elevated liver enzymes like ALT and AST in response to toxins. researchgate.net Specific investigations into the hepatoprotective potential of this compound are not prominently featured in the available literature.

Cardioprotective Activity: This involves protecting the heart from damage, for instance, following an ischemic event. nih.govnih.gov Mechanisms often involve antioxidant pathways or modulation of specific receptors. mdpi.com Dedicated research on the cardioprotective effects of this compound is limited.

Antiviral Activity: Many natural products are screened for their ability to inhibit viral replication or entry into host cells. nih.govmdpi.comsu.se While some lichen compounds are noted for antiviral properties, specific data on this compound's efficacy against various viruses is not widely available. researchgate.net A compound with a similar-sounding name, Sorivudine, has been studied as an antiviral agent, but it is structurally and functionally different from this compound. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Its Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing a lead compound to enhance its biological activity and drug-like properties. oncodesign-services.comresearchgate.net This involves synthesizing derivatives of the parent molecule and evaluating how structural modifications affect its efficacy. nih.gov

Research has been conducted on the synthesis of this compound and related xanthones. dntb.gov.ua SAR studies on derivatives would typically involve modifying the core structure and assessing the impact on a specific biological activity. For example, altering substituent groups on the chromone (B188151) ring could influence its antiproliferative or anti-inflammatory potency. While the synthesis of this compound derivatives is a prerequisite for such studies, comprehensive SAR data detailing how specific structural changes to this compound correlate with changes in biological function are still an area for further research. nih.gov

Correlations between Structural Features and Biological Effects

The biological activity of a compound is intrinsically linked to its chemical structure. wikipedia.orggardp.org In the case of this compound, its chromone core, a bicyclic aromatic system, and the presence of a chlorine atom are key determinants of its bioactivity. The analysis of structure-activity relationships (SAR) helps to elucidate which parts of the molecule are responsible for its biological effects. wikipedia.orgcollaborativedrug.com

The relationship between this compound and similar lichen metabolites, such as thiophanic acid, also provides insights. Although both are chlorinated and found in the same lichen species, their core structures differ—this compound is a chromone, while thiophanic acid is a xanthone (B1684191). This structural variance likely leads to differences in their biological activities and mechanisms of action.

Design Principles for Enhanced Bioactivity

The development of more potent and selective therapeutic agents often relies on the modification of a lead compound's structure. nih.govsioc-journal.cnmdpi.com For this compound, several design principles could be applied to enhance its bioactivity based on established medicinal chemistry strategies.

One primary approach involves the synthesis of analogues with modifications to the chromone core and its substituents. This could include:

Varying the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) could modulate the compound's lipophilicity and electronic properties, potentially leading to improved activity or altered selectivity.

Modifying Substituent Groups: Altering the methyl and hydroxyl groups on the aromatic ring could influence the compound's solubility, hydrogen bonding capacity, and interaction with target proteins.

Introducing New Functional Groups: The addition of other functional groups, such as amino or nitro groups, could introduce new binding interactions and potentially enhance potency.

Another design strategy is the creation of hybrid molecules. This involves combining the this compound scaffold with other known bioactive pharmacophores to create a new molecule with potentially synergistic or enhanced effects.

Furthermore, computational methods like molecular docking can be employed to predict how modified this compound derivatives would interact with specific biological targets, such as enzymes or receptors. nih.gov This in silico approach can help prioritize the synthesis of compounds that are most likely to exhibit the desired enhanced bioactivity, thereby streamlining the drug discovery process. The overarching goal of these design principles is to develop new compounds with improved therapeutic profiles, such as increased potency, better selectivity, and reduced potential for toxicity. nih.govsioc-journal.cn222.198.130

Advanced Analytical Methodologies in Sordidone Research

Chromatographic Separation and Purification Techniques

Chromatography is a fundamental tool in natural product chemistry, enabling the isolation of Sordidone from complex lichen extracts. These separation processes are based on the differential partitioning of compounds between a stationary phase and a mobile phase. techniques-ingenieur.fr

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of lichen substances due to its high sensitivity, speed, and reliability with minimal sample usage. researchgate.net It is effectively employed for both the qualitative identification and quantitative determination of this compound in extracts. anbg.gov.auanbg.gov.au In a typical quality control setting, HPLC is used to verify the purity of synthesized or isolated this compound. When coupled with a photodiode array (PDA) detector, HPLC allows for the simultaneous acquisition of UV spectra, which can be matched against a library of authentic standards for definitive identification. anbg.gov.au

A key parameter in HPLC is the retention time (tR), which is the time it takes for a specific analyte to pass through the column. For this compound, specific retention times can be established under defined chromatographic conditions, aiding in its identification within a mixture.

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | DB-5 | |

| Detection | UV Spectrophotometry | anbg.gov.au |

| Retention Time (tR) | 12.3 minutes (under specified GC conditions) |

Note: The reference provides a retention time under Gas Chromatography (GC) conditions, which illustrates the principle of using retention times for identification. HPLC conditions would yield different, but equally characteristic, retention times.

Thin-Layer Chromatography (TLC) for Screening and Comparison

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial screening of lichen extracts for the presence of this compound. researchgate.net This technique is particularly valuable for comparing multiple samples simultaneously and has been a standard method in chemotaxonomy for decades. anbg.gov.au TLC separates compounds based on their differential migration on a solid support (like silica (B1680970) gel) when carried by a solvent front. The resulting spots can be visualized under UV light or by using chemical sprays. This compound, being a pale yellow pigment, may be visible on the plate and exhibits characteristic colors under different visualization methods. anbg.gov.auanbg.gov.au

Table 2: TLC Characteristics of this compound

| Parameter | Description | Reference |

| Appearance (LW UV) | Brownish-yellow | anbg.gov.au |

| Post-Spray Reaction (H₂SO₄) | Deep mustard yellow with a brown halo, fades to orange | anbg.gov.au |

Spectroscopic Characterization Methodologies (excluding basic identification data)

Following isolation, spectroscopic methods are employed to elucidate the precise molecular structure of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. jeolusa.comrsc.org Both ¹H and ¹³C NMR are critical for the structural elucidation of chromones like this compound. anu.edu.au ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus, and coupling patterns can reveal which atoms are bonded to each other.

Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 6.82 ppm | singlet | 1H | aromatic proton | |

| 2.41 ppm | singlet | 3H | CH₃ | |

| 2.38 ppm | singlet | 3H | CH₃ |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique used to determine the molecular weight and molecular formula of a compound with high accuracy. mdpi.com In this method, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). acdlabs.com The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the mass of the intact molecule, confirming its molecular weight. For this compound (C₁₁H₉ClO₄), the expected molecular weight is approximately 240.64 g/mol .

Furthermore, the high energy of the ionization process can cause the molecular ion to break apart into smaller, charged fragments. libretexts.org The analysis of these fragmentation patterns provides valuable clues about the molecule's structure, as the way it breaks apart is characteristic of its chemical bonds and functional groups. wikipedia.orglibretexts.org Techniques like tandem mass spectrometry (MS/MS) can be used to further analyze these fragments, aiding in the structural confirmation of complex natural products like this compound. frontiersin.org

Table 4: Molecular and Mass Spectral Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₉ClO₄ | |

| Molecular Weight | 240.64 g/mol | |

| Key Analysis | Molecular Ion Peak (M+), Fragmentation Pattern | anu.edu.auwikipedia.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about a molecule's structure.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. mrclab.com Different types of bonds (e.g., C=O, C-O, C-Cl) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint". itwreagents.com This allows for the identification of specific functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV and visible light, which causes electronic transitions within the molecule. spectroscopyonline.com This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light, often containing conjugated systems or aromatic rings. mrclab.com The UV-Vis spectrum helps to characterize the conjugated system of the chromone (B188151) ring in this compound.

Table 5: IR and UV-Vis Spectroscopic Data for this compound

| Technique | Wavenumber / Wavelength | Assignment | Reference |

| IR (KBr) | 1680 cm⁻¹ | C=O (carbonyl) stretch | |

| IR (KBr) | 750 cm⁻¹ | C-Cl (carbon-chlorine) stretch | |

| UV-Vis | 200-400 nm | Electronic transitions in the chromone ring | itwreagents.com |

Microcrystallography in Structural Confirmation (Historical and Comparative Perspectives)

Historically, the characterization of secondary metabolites from lichens, such as the chromone this compound, often relied on classical methods including spot tests and microcrystallography. anbg.gov.aulichenportal.org Microcrystallography, a technique involving the crystallization of a compound from a small amount of solution and the observation of the resulting crystal morphology under a microscope, was a valuable tool for the preliminary identification and purity assessment of lichen products. lichenportal.org The characteristic shapes and colors of crystals formed with specific reagents could provide clues to the identity of a substance. lichenportal.org

For many lichen compounds, microcrystallography served as a primary method of characterization before the widespread availability of more advanced spectroscopic techniques. lichenportal.org A particular lichen substance could be identified by its distinctive crystal shape and color when compared to authentic materials. lichenportal.org However, in the case of this compound, which was first isolated from Lecanora sordida, the definitive structural elucidation relied more heavily on spectroscopic methods that emerged as more powerful tools.

While microcrystallography may have been employed in the initial stages of isolation to assess the purity of the cream-colored substance later named this compound, the primary research that established its constitution as a chloro-substituted chromone heavily utilized mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This reliance on spectroscopic data for the definitive structural confirmation of this compound marked a shift from traditional methods.

A comparative analysis highlights the limitations of microcrystallography in providing unambiguous structural information compared to modern techniques. While microcrystallography is dependent on the formation of well-defined crystals and provides largely qualitative data, spectroscopic methods like NMR and mass spectrometry offer detailed quantitative and structural information, including molecular weight, formula, and the precise arrangement of atoms within a molecule. unb.br The development of these spectroscopic methods has largely superseded microcrystallography for the definitive structural confirmation of complex natural products like this compound. lichenportal.org

Integration of Analytical Techniques for Comprehensive this compound Profiling

A thorough understanding of this compound's chemical properties and its presence in natural sources necessitates the integration of multiple advanced analytical techniques. This comprehensive profiling typically involves a combination of chromatographic separation with spectroscopic detection, a concept known as hyphenated techniques. acs.orgoup.com These methods allow for the separation of this compound from other complex metabolites within a lichen extract and its subsequent identification and quantification with high sensitivity and specificity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of components within a complex mixture. anbg.gov.aunih.gov For the analysis of this compound, which is found in lichens of the Lecanora genus, HPLC can be used to isolate the compound from other lichen acids and pigments. wikipedia.orgresearchgate.net The development of an HPLC method with a suitable stationary phase (like C18) and a carefully optimized mobile phase is crucial for achieving good resolution. researchgate.net

Once separated by HPLC, this compound can be identified and characterized using a variety of spectroscopic detectors. The integration of mass spectrometry (MS) with liquid chromatography (LC-MS) is a particularly powerful tool for the analysis of natural products. oup.comscribd.com LC-MS provides the molecular weight of the eluting compound, and tandem mass spectrometry (LC-MS/MS) can provide structural information through fragmentation patterns. researchgate.netnih.govnih.gov This is invaluable for confirming the identity of this compound in a complex lichen extract.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information, allowing for the precise determination of the carbon-hydrogen framework of a molecule. acs.org The integration of HPLC with NMR (LC-NMR) allows for the acquisition of NMR data on isolated compounds directly from the chromatographic run. oup.com The specific spectral data for this compound, as detailed in the table below, are critical for its unambiguous identification.

The combination of these techniques provides a comprehensive chemical profile. For instance, the initial separation by HPLC followed by UV detection can indicate the presence of a chromone, while subsequent analysis by LC-MS confirms the molecular weight, and finally, NMR spectroscopy provides the definitive structural confirmation.

Table 1: Spectroscopic Data for this compound

| Analytical Technique | Key Findings for this compound |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.82 (s, 1H, aromatic), 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃) |

| Infrared (IR) (KBr) | 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry | Molecular Formula: C₁₁H₉ClO₄, Molecular Weight: 240.64 g/mol |

This integrated approach, leveraging the strengths of both chromatography and spectroscopy, is essential for the accurate and comprehensive profiling of this compound in research and chemotaxonomic studies.

Challenges and Future Directions in Sordidone Research

Addressing Analytical Complexities

Accurate analysis of sordidone is fundamental to all aspects of its research, from ecological studies to biotechnological production. However, several analytical challenges persist, requiring innovative solutions to ensure reliable and reproducible results.

Resolving Molecular Weight Discrepancies

One of the primary analytical hurdles in this compound research is the reported discrepancy in its molecular weight. While the theoretical molecular weight based on its chemical formula (C₁₁H₉ClO₄) is 240.64 g/mol , various studies have reported a range of values. These inconsistencies may arise from several factors, including the degradation of the compound during isolation and purification processes or inherent variability in different analytical measurement techniques.

Future research must focus on standardized protocols for the extraction and purification of this compound to minimize degradation. The application of high-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements, which can help to definitively confirm the molecular weight and elemental composition of this compound. Furthermore, comparative studies using multiple ionization techniques within mass spectrometry could help to understand the fragmentation patterns of this compound and identify potential sources of analytical variability.

Optimization of Detection and Quantification Methods

The development of robust and sensitive methods for the detection and quantification of this compound is essential for a variety of research applications. While high-performance liquid chromatography (HPLC) has been utilized, there is a need to optimize these methods for higher sensitivity and throughput, especially when dealing with low concentrations of the compound in complex biological matrices. nih.govresearchgate.net Challenges include potential co-elution with other lichen metabolites and the need for sensitive detectors when quantities are below the detection limit of standard methods. nih.gov

Future efforts should explore the use of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This approach would offer enhanced separation efficiency, sensitivity, and selectivity, allowing for the accurate quantification of this compound even at trace levels. mdpi.commdpi.com The development of specific antibodies for use in enzyme-linked immunosorbent assays (ELISAs) could also provide a high-throughput and cost-effective method for screening large numbers of samples.

Advancements in Biosynthetic Pathway Engineering

The slow growth of lichens and the low yield of many of their secondary metabolites, including this compound, present significant obstacles to large-scale production. Biosynthetic pathway engineering offers a promising avenue to overcome these limitations.

Enhancing Production through Metabolic Engineering of Lichen Mycobionts

The fungal partner in the lichen symbiosis, the mycobiont, is responsible for producing this compound. researchgate.net Metabolic engineering of the Lecanora rupicola mycobiont holds the potential to significantly increase this compound yields. This could be achieved by identifying and overexpressing the genes involved in the this compound biosynthetic pathway. dtu.dk

Key to this approach is the elucidation of the complete biosynthetic pathway of this compound. While it is known to be a chlorinated derivative of 5,7-dihydroxy-2,6-dimethylchromone, the specific enzymes and regulatory mechanisms involved are yet to be fully characterized. Future research should focus on transcriptomic and genomic analyses of the Lecanora rupicola mycobiont to identify the gene cluster responsible for this compound biosynthesis. researchgate.netresearchgate.net Once identified, techniques such as CRISPR-Cas9 can be employed to engineer the mycobiont for enhanced production. Furthermore, optimizing culture conditions for the isolated mycobiont, including nutrient media and stress parameters, can also significantly influence the production of secondary metabolites. researchgate.netmdpi.com

Utilizing Synthetic Biology for Novel this compound Production

Synthetic biology provides a powerful toolkit for the production of natural products in heterologous hosts like bacteria or yeast. bio.orgnih.govfrontiersin.org This approach involves transferring the entire biosynthetic pathway of this compound into a fast-growing, easily cultivable microorganism. nih.gov

The successful implementation of this strategy hinges on the identification and functional characterization of all the genes in the this compound biosynthetic pathway. Once these genes are known, they can be assembled into a synthetic gene cluster and introduced into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgbiorxiv.org This would enable the scalable and sustainable production of this compound, independent of the slow-growing lichen. antheia.bio Furthermore, synthetic biology approaches allow for the creation of novel this compound analogs by introducing modifications to the biosynthetic pathway, potentially leading to compounds with enhanced or novel biological activities. als-journal.com

Development of Novel Synthetic Routes

While the extraction of this compound from its natural source and its production through biotechnological methods are viable options, the development of efficient and scalable chemical syntheses is also a crucial area of research. Total synthesis not only provides a reliable source of the compound for biological testing but also allows for the creation of structural analogs that can be used to probe its structure-activity relationships. sioc.ac.cn

Improving Efficiency and Regioselectivity in Laboratory Synthesis

Expanding the Scope of Biological Mechanism Research

While this compound has been identified in lichens like Lecanora rupicola, a comprehensive understanding of its biological role and mechanism of action is still in its early stages. mdpi.comlu.se

This compound biosynthesis in lichens occurs through the acetyl-polymalonyl pathway, which is responsible for producing a wide array of phenolic compounds. researchgate.netnih.gov This process involves key enzymes like polyketide synthases (PKS). nih.gov While the origin of this compound is understood, the specific molecular targets through which it exerts its biological effects in other organisms remain largely unidentified. Natural products often interact with specific proteins, such as enzymes or receptors, to trigger a biological response. aacrjournals.org Future research must focus on identifying these specific binding partners for this compound. Techniques like affinity chromatography and proteomics can be employed to isolate and identify proteins that interact with this compound, thereby revealing the cellular pathways it modulates.

Computational methods are powerful tools for accelerating drug discovery and understanding molecular interactions. mdpi.com Molecular docking is an in silico technique that predicts how a small molecule, like this compound, might bind to the active site of a target protein. youtube.comeuropeanreview.org This approach can be used to screen large libraries of proteins to identify potential targets for this compound, helping to guide and focus laboratory experiments. youtube.com

For this compound research, computational modeling can be used to build a virtual library of potential protein targets based on the known activities of similar chromone (B188151) and xanthone (B1684191) compounds. Docking simulations can then calculate the binding affinity and predict the binding mode of this compound to each of these targets. mdpi.com The results can highlight the most likely molecular targets, which can then be validated through in vitro biological assays. This synergy between computational and experimental approaches is essential for efficiently mapping the mechanism of action of this compound. nih.gov

Identifying Specific Molecular Targets and Pathways

Sustainable Sourcing and Production Strategies

The reliance on harvesting lichens from their natural habitats is not a sustainable method for producing this compound, as lichens are slow-growing and ecologically sensitive. researchgate.netresearchgate.net

A sustainable alternative to wild harvesting is the laboratory cultivation of the lichen's fungal partner (the mycobiont). mdpi.comnih.gov It has been demonstrated that the mycobiont of Lecanora rupicola can be isolated and grown axenically (in a pure culture). researchgate.net Crucially, studies have shown that the production of key secondary metabolites, including this compound, can be induced in these cultures. researchgate.netresearchgate.net

The biosynthesis of these compounds by the cultured fungus can be triggered by various factors. mdpi.com Research indicates that modifying physicochemical conditions, such as through temperature or osmotic stress, can stimulate metabolite production. researchgate.net Furthermore, re-synthesis experiments, where the cultured mycobiont is brought into contact with its algal partner, have been shown to activate the biosynthetic pathways leading to chromones like this compound. researchgate.net Optimizing culture media, for instance by supplementing with specific carbon sources that the photobiont would normally provide, is another key strategy to enhance the production of target compounds. researchgate.net These in vitro methods offer a promising pathway for a controlled, sustainable, and scalable supply of this compound for future research and application. nih.gov

Leveraging Biotechnological Approaches for Scalable Supply

The production of this compound, a chlorinated chromone derived from lichens such as Lecanora rupicola, faces significant hurdles due to the slow growth and low biomass availability of these symbiotic organisms. researchgate.net Harvesting from the wild is not a sustainable or scalable solution for obtaining significant quantities of the compound. Consequently, biotechnological methods present a promising avenue for a reliable and controlled supply of this compound and its related polyketides.

A primary strategy involves the axenic culture of the lichen's fungal partner (the mycobiont). researchgate.net Research has successfully demonstrated that the mycobiont of Lecanora rupicola can be isolated and grown in a laboratory setting. cambridge.org While the production of its typical secondary metabolites, including this compound, is often minimal under standard culture conditions, studies have shown that the entire acetyl-polymalonyl pathway responsible for producing depsides and chromones like this compound can be induced. researchgate.netcambridge.org This was achieved in experiments with the isolated mycobiont and further in re-synthesis cultures where the mycobiont was recombined with its algal partner (the photobiont). cambridge.org

These findings are crucial as they confirm that the genetic machinery for this compound synthesis resides within the fungus and can be activated independently of the fully formed lichen thallus. Future research is likely to focus on optimizing culture conditions to maximize yields, a strategy often referred to as "One Strain Many Compounds" (OSMAC), where altering growth parameters can stimulate the production of otherwise silent or poorly expressed metabolites. researchgate.netnih.gov

Beyond mycobiont culture, advanced biotechnological approaches such as the heterologous expression of lichen-derived biosynthetic gene clusters in more easily cultivable host organisms like yeast or bacteria offer a powerful future direction. researchgate.net Once the specific gene cluster for this compound biosynthesis is identified through genomic studies, it could be transferred to a fast-growing host, enabling large-scale fermentation-based production. This would bypass the inherent limitations of slow-growing lichens and provide a sustainable source of the compound for further research and potential applications. researchgate.net

Interdisciplinary Approaches in this compound Investigation

The investigation of complex natural products like this compound increasingly relies on the integration of advanced "omics" technologies to unravel their biosynthesis and ecological roles.

Genomics: Genomics is fundamental to understanding the blueprint for this compound production. Lichen-forming fungi possess numerous biosynthetic gene clusters (BGCs), particularly those encoding polyketide synthases (PKS), which are responsible for producing the vast diversity of lichen substances. nih.gov The first step in applying genomics to this compound research is sequencing the genome of the producing mycobiont, such as Lecanora rupicola. By using bioinformatic tools to mine the genome, researchers can identify the specific PKS gene cluster likely responsible for synthesizing the chromone backbone of this compound. nih.gov Furthermore, genomic techniques like the sequencing of Internal Transcribed Spacer (ITS) regions of DNA are already essential for the accurate identification and verification of the cultured mycobionts used in biotechnological production studies. cambridge.org Comparative genomics between different lichen species can also provide insights into the evolution of these metabolic pathways. nih.gov

Metabolomics: Metabolomics involves the comprehensive analysis of the small-molecule metabolites present in an organism. nih.gov For this compound research, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to profile the "chemosyndrome" of Lecanora rupicola. cambridge.orgmdpi.com These analyses reveal that this compound is produced alongside a suite of other secondary metabolites. Studies have identified a chemosyndrome in L. rupicola that includes this compound, atranorin, thiophanic acid, and lecanoric acid. cambridge.orgmdpi.com

Metabolomic profiling is critical for:

Confirming Production in Culture: It provides the definitive chemical evidence that a cultured mycobiont is producing this compound and other expected compounds. cambridge.org

Optimizing Production: By comparing the metabolic profiles of fungi grown under different conditions, researchers can identify factors that enhance this compound yield. frontiersin.org

Discovering New Compounds: Untargeted metabolomics can lead to the discovery of novel or unexpected metabolites produced by the lichen or its symbionts. frontiersin.org

The integration of genomics and metabolomics provides a powerful framework: genomics points to the potential biosynthetic pathways, while metabolomics confirms the actual chemical output, creating a direct link between genes and molecules. nih.govmdpi.com

The multifaceted nature of this compound research necessitates strong collaborations between chemists and biologists. researchgate.net The path from identifying a compound in a lichen to understanding its production and potential function is inherently interdisciplinary.

A prime example is the experimental work on culturing the Lecanora rupicola mycobiont. cambridge.org This research embodies a collaboration where:

Biologists (lichenologists, microbiologists) undertake the challenge of isolating the fungal partner from the lichen thallus, developing suitable media, and successfully culturing the slow-growing organism. They also perform the delicate re-synthesis experiments with the algal partner. researchgate.netcambridge.org

Chemists (natural product chemists, analytical chemists) then apply their expertise to extract metabolites from the lichen thallus and the lab cultures. Using techniques like HPLC, they separate, identify, and quantify this compound and the other compounds in the chemical profile, providing the crucial evidence of successful biosynthesis in the cultured organism. cambridge.org

Molecular Biologists contribute by performing DNA sequencing to confirm the identity of the cultured fungus, ensuring that the observed chemical production is linked to the correct species. cambridge.org

This synergy is essential. Biologists provide the chemical producers, and chemists provide the tools to analyze the products. Future research aimed at elucidating the this compound biosynthetic pathway will require even deeper integration. Chemists will be needed to synthesize proposed intermediates to confirm enzymatic steps, while biologists and biochemists work to express and characterize the enzymes encoded by the biosynthetic gene cluster. Such collaborative research, which thoughtfully combines biological and chemical approaches, is the key to unlocking the full scientific potential of complex lichen metabolites like this compound. rice.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products